molecular formula C34H44N2O3 B11454654 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide

Cat. No.: B11454654
M. Wt: 528.7 g/mol
InChI Key: UFPJEIBDFMMAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide is a complex organic compound known for its significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide involves several steps, starting from readily available starting materials. The process typically includes:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxyphenyl intermediate.

    Amidation Reaction: The hydroxyphenyl intermediate is then reacted with 2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its structural features allow it to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
  • Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide exhibits unique properties due to its complex structure, which includes both hydroxyphenyl and amide functionalities. This combination enhances its reactivity and broadens its range of applications.

Properties

Molecular Formula

C34H44N2O3

Molecular Weight

528.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]propanamide

InChI

InChI=1S/C34H44N2O3/c1-22(2)24-15-17-26(18-16-24)35-32(39)30(25-12-10-9-11-13-25)36-29(37)19-14-23-20-27(33(3,4)5)31(38)28(21-23)34(6,7)8/h9-13,15-18,20-22,30,38H,14,19H2,1-8H3,(H,35,39)(H,36,37)

InChI Key

UFPJEIBDFMMAPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)NC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.